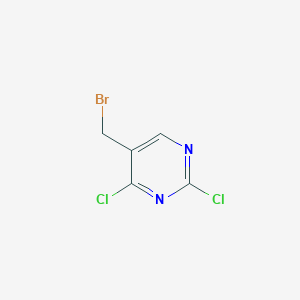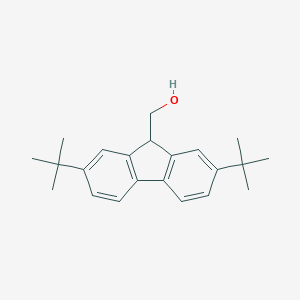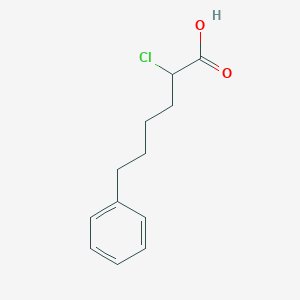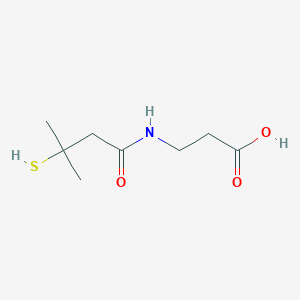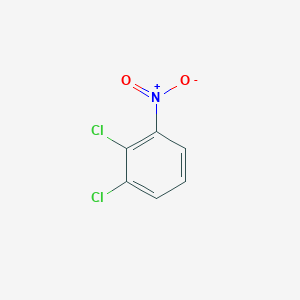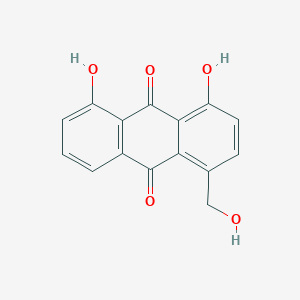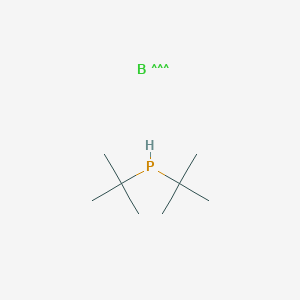
2,4-Dimethyl-2-pentene
Descripción general
Descripción
2,4-Dimethyl-2-pentene is an acyclic olefin . It is a colorless liquid .
Molecular Structure Analysis
The molecular formula of 2,4-Dimethyl-2-pentene is C7H14 . The IUPAC name is 2,4-dimethylpent-2-ene . The InChI representation is InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3 . The Canonical SMILES representation is CC©C=C©C .
Physical And Chemical Properties Analysis
2,4-Dimethyl-2-pentene is a colorless liquid . It has a density of 0.6954 g/mL at 25/4℃ . The melting point is -127.7ºC and the boiling point is 83.44ºC under normal pressure .
Aplicaciones Científicas De Investigación
Electron-Impact Induced Reactions : A study by Stefani (1973) investigated the specificity of degradation reactions of 2,4-dimethyl-1-pentene under electron-impact, proposing a mechanism for the skeletal rearrangement of the molecular ion before fragmentation (Stefani, 1973).
Electrochemical Behavior : Almirón et al. (1988) explored the electrochemical behavior of 4,4-dimethyl-1-phenyl-1-penten-3-one, revealing insights into the electron transfer processes in an acid medium (Almirón, Camacho, Muñoz, Ávila, & Sinisterra, 1988).
Catalytic Isomerization and Hydrogenation : Freidlin, Nazarova, and Kopytsev (1972) examined the catalytic transformation of pentenes using a palladium catalyst based on dimethyl sulfoxide, contributing to understanding the migration of C=C bonds (Freidlin, Nazarova, & Kopytsev, 1972).
Polymer Processing : Lee, Givens, Chase, and Rabolt (2006) researched the electrostatic polymer processing of isotactic poly(4-methyl-1-pentene), highlighting the impact of different solvent systems on fiber morphologies (Lee, Givens, Chase, & Rabolt, 2006).
Isomerization Kinetics : Mitkova, Kurtev, Ganev, and Taube (1995) conducted kinetic studies on the isomerization of 4-methyl-1-pentene, providing valuable data on the reaction scheme and kinetics (Mitkova, Kurtev, Ganev, & Taube, 1995).
Oligomerization Catalysts : Rossetto et al. (2015) synthesized heterogeneous complexes of nickel MCM-41 with β-diimine ligands for use in ethylene and propylene oligomerization, comparing the results of homogeneous and heterogeneous systems (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).
Green Chemistry in Catalysis : Wu et al. (2009) developed cross-linked polymer coated Pd nanocatalysts on SiO2 support for hydrogenation of 2,4-dimethyl-1,3-pentadiene, emphasizing the role of greener solvents and enhanced selectivity in green chemistry (Wu, Jiang, Hu, Han, He, & Zhou, 2009).
Safety And Hazards
When handling 2,4-Dimethyl-2-pentene, it is advised to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, and clothing . Avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and use spark-proof tools and explosion-proof equipment .
Propiedades
IUPAC Name |
2,4-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCFYASOGFVJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211545 | |
| Record name | 2,4-Dimethylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent acrid odor; [Chem Service MSDS] | |
| Record name | 2,4-Dimethylpent-2-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Dimethyl-2-pentene | |
CAS RN |
625-65-0 | |
| Record name | 2,4-Dimethyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylpent-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYL-2-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLPENT-2-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR4J7V2RTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




